Product packaging for Fmoc-DL-aspartic acid(Cat. No.:CAS No. 136083-73-3)

Fmoc-DL-aspartic acid

Cat. No.: B3419067
CAS No.: 136083-73-3
M. Wt: 355.3 g/mol
InChI Key: KSDTXRUIZMTBNV-UHFFFAOYSA-N
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Description

Definition and Chemical Identity

Fmoc-DL-aspartic acid is a derivative of DL-aspartic acid. DL-aspartic acid itself is a racemic mixture, meaning it consists of equal amounts of two stereoisomers (mirror images) of the amino acid aspartic acid: D-aspartic acid and L-aspartic acid. The key feature of this compound is the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino acid. This "protecting group" is fundamental to its primary applications. Its unique Chemical Abstracts Service (CAS) number for identification is 136083-73-3.

Overview of its Role as a Protected Amino Acid

In chemical synthesis, especially when building large molecules like peptides one amino acid at a time, it is crucial to control which parts of the molecules react. The Fmoc group serves as a temporary shield for the amino group of aspartic acid. beilstein-journals.org This protection prevents unwanted reactions at the nitrogen atom while another part of the molecule, the carboxylic acid group, is intended to react. beilstein-journals.org

The Fmoc group is strategically designed to be stable under the conditions required for forming peptide bonds but can be easily removed under specific, mild basic conditions, typically using a reagent like piperidine. nih.goviris-biotech.de This selective removal, or "deprotection," exposes the amino group for the next reaction step, allowing for the controlled, sequential assembly of a peptide chain. nih.gov This principle is the cornerstone of the widely used Fmoc solid-phase peptide synthesis (SPPS) methodology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO6 B3419067 Fmoc-DL-aspartic acid CAS No. 136083-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDTXRUIZMTBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136083-73-3, 286460-78-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136083-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical and Physical Properties

Molecular Structure and Formula

The molecular structure of Fmoc-DL-aspartic acid consists of the core aspartic acid structure with the bulky, aromatic Fmoc group bonded to its alpha-amino group. As a racemic mixture, both the D- and L-enantiomers are present.

Molecular Formula: C₁₉H₁₇NO₆

The structure combines the acidic functionality of the two carboxyl groups of aspartic acid with the hydrophobic and sterically large Fmoc protecting group.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic protocols.

PropertyValue
IUPAC Name (2RS)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]butanedioic acid
Molecular Weight 355.34 g/mol
Appearance White to off-white crystalline powder
Melting Point ~180-190 °C (for L-form, racemic mixture may vary) chemicalbook.com
Solubility Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO); less soluble in water. chemicalbook.com
Storage Typically stored in a freezer under -20°C in a dry environment. chemicalbook.com

Synthesis of Fmoc Dl Aspartic Acid

General Synthetic Pathways

The synthesis of Fmoc-DL-aspartic acid is a standard procedure in organic chemistry involving the protection of an amino acid. The primary method involves the reaction of the free amino acid, DL-aspartic acid, with a reagent that can donate the Fmoc group. This reaction is known as N-protection or N-acylation. The process must be conducted under conditions that selectively target the amino group without promoting unwanted side reactions.

Key Reagents and Reaction Conditions

The synthesis typically employs the following key components:

Starting Material: DL-aspartic acid.

Fmoc-Donating Reagent: The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Base: A mild base is required to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amino group. Common choices include sodium bicarbonate or sodium carbonate in an aqueous solution, or organic bases like diisopropylethylamine (DIPEA) in an anhydrous solvent.

Solvent System: The reaction is often carried out in a biphasic solvent system, such as a mixture of an organic solvent (like dioxane or acetone) and water, to dissolve both the amino acid and the Fmoc reagent.

The reaction proceeds by the nucleophilic amino group of DL-aspartic acid attacking the electrophilic carbonyl carbon of the Fmoc reagent. After the reaction is complete, the product, this compound, is typically isolated and purified through acidification and crystallization.

Advanced Analytical Techniques for Characterization and Quality Control

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-DL-aspartic acid serves as a building block in SPPS. In this methodology, the C-terminal amino acid of a target peptide is first anchored to an insoluble resin support. nih.gov The synthesis then proceeds by cycles of deprotection and coupling. The Fmoc group of the resin-bound amino acid is removed with a mild base (e.g., piperidine), freeing the N-terminal amine. The next Fmoc-protected amino acid in the sequence (such as this compound) is then activated and coupled to the free amine, extending the peptide chain. This cycle is repeated until the desired peptide is fully assembled.

A significant challenge associated with the use of Fmoc-protected aspartic acid in SPPS is the formation of an aspartimide intermediate. nih.gov This side reaction is catalyzed by the basic conditions used for Fmoc deprotection and can lead to undesired by-products, including racemization at the aspartic acid residue and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide. nih.gov

Research Applications

Beyond its traditional role in peptide synthesis, Fmoc-protected aspartic acid and its derivatives are finding use in materials science and regenerative medicine. Research has shown that Fmoc-modified amino acids can self-assemble into ordered nanostructures like hydrogels. nih.gov Specifically, a doubly Fmoc-protected aspartic acid has been demonstrated to form stable fibrous structures that can act as scaffolds for biomineralization. nih.gov These hydrogels can bind calcium ions, creating a template for the growth of phosphate (B84403) minerals, which makes them promising osteoinductive scaffolds for applications in bone tissue engineering. nih.gov Derivatives of Fmoc-aspartic acid are also used in bioconjugation to link biomolecules together and in neuroscience research. chemimpex.com

Research Directions and Future Perspectives

Use in the Development of Novel Biomaterials

A doubly Fmoc-protected aspartic acid derivative has been shown to self-assemble into hydrogels. nih.govnih.gov These hydrogels are biocompatible and form well-ordered fibrous nanostructures that can serve as scaffolds for tissue engineering. nih.govmdpi.com The aspartic acid residues within the hydrogel network can act as nucleation sites for calcium ions, promoting the precipitation of hydroxyapatite, a key component of bone. nih.govmdpi.com

Application in Drug Delivery Systems

The self-assembling hydrogels formed from Fmoc-aspartic acid derivatives have potential applications in drug delivery. frontiersin.org These materials can encapsulate therapeutic agents and provide a scaffold for their controlled release. mdpi.com The biocompatibility of amino acid-based materials makes them attractive for use in targeted drug delivery systems, potentially enhancing the bioavailability and therapeutic efficacy of encapsulated drugs.

Q & A

Q. Q1: What are the critical steps in synthesizing and purifying Fmoc-DL-aspartic acid for peptide synthesis?

Methodological Answer:

  • Synthesis : this compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of DL-aspartic acid. This involves reacting DL-aspartic acid with Fmoc-Cl (chloride) in a basic aqueous/organic solvent system (e.g., dioxane/water with sodium bicarbonate) to introduce the Fmoc group at the α-amino position .
  • Purification : Post-synthesis, reverse-phase HPLC or flash chromatography is used to isolate the product. TLC (thin-layer chromatography) with UV visualization is recommended for monitoring reaction progress .
  • Key Considerations : Ensure anhydrous conditions during Fmoc protection to prevent hydrolysis. Residual solvents (e.g., dioxane) must be removed via rotary evaporation under reduced pressure .

Q. Q2: How can researchers validate the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral Separation : Use chiral capillary electrophoresis (CE) with UV-excited fluorescence detection. For example, a BGE (background electrolyte) of 25 mM sodium borate (pH 9.2) and 10 mM β-cyclodextrin resolves enantiomers with a resolution (Rs) of 3.7 for aspartic acid .
  • Detection Parameters : Optimize excitation filters (e.g., 300-nm short-pass filter increases signal-to-noise ratio by 9× compared to 260-nm band-pass filters) (Table 1) .
  • Alternative Methods : Reversed-phase HPLC with pre-column derivatization using Fmoc-Cl and diode array detection (DAD) at 265 nm. Validate with spiked recovery tests (95–105% accuracy) .

Table 1 : Signal-to-Noise (S/N) Ratios for this compound Enantiomers Under Different Excitation Filters

Excitation FilterS/N (Enantiomer 1)S/N (Enantiomer 2)
260-nm band-pass1514
300-nm short-pass135130
240–400-nm broad-pass9085

Advanced Research Questions

Q. Q3: How can conflicting data from chiral CE and HPLC methods for enantiomer resolution be reconciled?

Methodological Answer:

  • Source of Contradictions : CE often provides higher resolution for polar amino acids (e.g., Rs = 3.7 for aspartic acid ), while HPLC excels in sensitivity for low-concentration samples. Discrepancies may arise from matrix effects (e.g., buffer composition) or detector limitations.
  • Resolution Strategy : Cross-validate using orthogonal methods. For example, combine CE-Flu (fluorescence detection) with HPLC-MS to confirm enantiomer ratios. Adjust BGE ionic strength or HPLC gradient profiles to optimize separation .

Q. Q4: What are the best practices for studying this compound stability under experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. DL-aspartic acid derivatives decompose above 300°C, but Fmoc-protected variants may show lower thermal stability due to the labile Fmoc group .
  • Solution Stability : Monitor hydrolysis in aqueous buffers (pH 7–9) via UV-Vis spectroscopy (Fmoc group absorbs at 265–300 nm). Use acetonitrile as a co-solvent to enhance stability during long-term storage .

Q. Q5: How can researchers address low fluorescence signals in CE-Flu detection of this compound?

Methodological Answer:

  • Optimization Steps :
    • Excitation Wavelength : Use a Xe-Hg lamp with a 300-nm short-pass filter to maximize fluorescence intensity (Fig. 1A–B) .
    • Emission Wavelength : Set detection at 331 nm (emission maximum for Fmoc-amino acids).
    • Buffer Additives : Include β-cyclodextrin to enhance enantiomer separation and reduce background noise .
  • Troubleshooting : If noise persists, pre-treat samples with solid-phase extraction (SPE) to remove interfering impurities .

Q. Key Data Sources :

  • Chiral Separation : CE-Flu with wrFlu (wavelength-resolved fluorescence) detection .
  • HPLC Validation : RP-HPLC/DAD with Fmoc-Cl derivatization .
  • Safety & Stability : Refer to MSDS guidelines for handling and storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-DL-aspartic acid
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